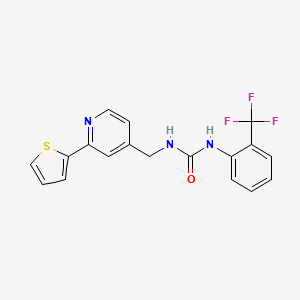
1-((2-(Thiophen-2-yl)pyridin-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((2-(Thiophen-2-yl)pyridin-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea is a complex organic compound that features a unique combination of heterocyclic and aromatic structures
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((2-(Thiophen-2-yl)pyridin-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate 2-(Thiophen-2-yl)pyridine, which is then subjected to a series of reactions to introduce the urea and trifluoromethylphenyl groups.
-
Step 1: Synthesis of 2-(Thiophen-2-yl)pyridine
Reagents: Thiophene-2-carbaldehyde, 4-pyridylboronic acid
Conditions: Palladium-catalyzed Suzuki coupling reaction
-
Step 2: Formation of the Urea Derivative
Reagents: 2-(Thiophen-2-yl)pyridine, 2-(trifluoromethyl)phenyl isocyanate
Conditions: Reaction in anhydrous conditions, typically in a solvent like dichloromethane, at room temperature
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-((2-(Thiophen-2-yl)pyridin-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea can undergo various chemical reactions, including:
- **
Biological Activity
1-((2-(Thiophen-2-yl)pyridin-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, synthesis, structure-activity relationships, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C18H16F3N3OS
- Molecular Weight : 373.40 g/mol
The presence of the thiophene ring and trifluoromethyl group contributes to its unique electronic properties, enhancing its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of urea derivatives, including the compound . For instance, a related study demonstrated that compounds with similar structures exhibited potent activity against various cancer cell lines, including:
| Cell Line | GI50 (μM) |
|---|---|
| EKVX (Lung Cancer) | 1.7 |
| RPMI-8226 (Leukemia) | 21.5 |
| OVCAR-4 (Ovarian Cancer) | 25.9 |
| PC-3 (Prostate Cancer) | 28.7 |
The compound showed selective cytotoxicity, indicating its potential as an anticancer agent through mechanisms such as apoptosis induction and cell cycle arrest .
Antimicrobial Activity
The biological activity of thiourea derivatives often includes antimicrobial properties. The compound has been investigated for its efficacy against various pathogens, demonstrating significant antibacterial and antifungal activities. The mechanism is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways .
Anti-inflammatory Effects
Compounds with similar structural motifs have shown anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This suggests that this compound may also exert anti-inflammatory effects, making it a candidate for treating inflammatory diseases .
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the thiophene and pyridine rings have been shown to influence potency and selectivity. For example:
- Trifluoromethyl Group : Enhances lipophilicity and metabolic stability.
- Thiophene Substitution : Alters electronic properties, affecting binding affinity to biological targets.
These insights guide further modifications to improve efficacy and reduce toxicity .
Case Studies
-
Antitumor Activity in Preclinical Models :
A study evaluated the antitumor effects of a closely related compound in vivo using xenograft models. Results indicated significant tumor growth inhibition compared to controls, supporting the potential clinical application of thiourea derivatives in oncology . -
Antimicrobial Efficacy :
In vitro assays demonstrated that the compound effectively inhibited the growth of gram-positive and gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Properties
IUPAC Name |
1-[(2-thiophen-2-ylpyridin-4-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3OS/c19-18(20,21)13-4-1-2-5-14(13)24-17(25)23-11-12-7-8-22-15(10-12)16-6-3-9-26-16/h1-10H,11H2,(H2,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEVCGKTYUXXMDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)NCC2=CC(=NC=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














